molecular formula C19H26N2O3S2 B2786824 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 946304-99-0

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No. B2786824
CAS RN: 946304-99-0
M. Wt: 394.55
InChI Key: BBRYCEBOXQOFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. It has been studied for its potential therapeutic applications in chronic pain, respiratory diseases, and urinary incontinence.

Mechanism of Action

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals and the regulation of smooth muscle contraction in the respiratory and urinary systems. By blocking these receptors, this compound reduces pain and smooth muscle contraction, leading to its potential therapeutic applications in chronic pain, respiratory diseases, and urinary incontinence.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and smooth muscle contraction in animal models of chronic pain, respiratory diseases, and urinary incontinence. It has also been shown to reduce airway hyperresponsiveness and inflammation in animal models of COPD. Additionally, this compound has been shown to increase bladder capacity and reduce bladder hyperactivity in animal models of urinary incontinence.

Advantages and Limitations for Lab Experiments

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a selective antagonist of the P2X3 and P2X2/3 receptors, making it a useful tool for studying the role of these receptors in pain transmission and smooth muscle contraction. However, the effects of this compound may vary depending on the animal model and experimental conditions used. Additionally, this compound has a relatively short half-life, which may limit its usefulness in some experiments.

Future Directions

There are several future directions for the study of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide. One potential direction is the development of more potent and selective P2X3 and P2X2/3 receptor antagonists for use in the treatment of chronic pain, respiratory diseases, and urinary incontinence. Another direction is the investigation of the long-term effects of this compound on pain and smooth muscle contraction. Additionally, the potential use of this compound in combination with other drugs for the treatment of these conditions should be explored.

Synthesis Methods

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide involves several steps. First, 2-(thiophen-3-yl)ethylamine is reacted with 4-methoxybenzenesulfonyl chloride to form the corresponding sulfonamide. Next, the resulting sulfonamide is reacted with azepane-1-amine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in chronic pain, respiratory diseases, and urinary incontinence. It has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain. This compound has also been studied for its potential use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In animal models of COPD, this compound has been shown to reduce airway hyperresponsiveness and inflammation. Additionally, this compound has been studied for its potential use in treating urinary incontinence. In animal models of urinary incontinence, this compound has been shown to reduce bladder hyperactivity and increase bladder capacity.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S2/c1-24-17-6-8-18(9-7-17)26(22,23)20-14-19(16-10-13-25-15-16)21-11-4-2-3-5-12-21/h6-10,13,15,19-20H,2-5,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRYCEBOXQOFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.